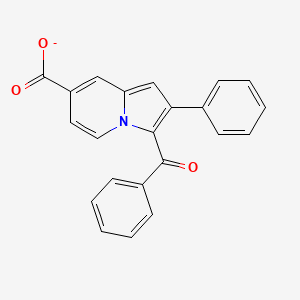![molecular formula C27H32N2O3 B11036583 2-(4-benzylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11036583.png)
2-(4-benzylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a quinoline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperidine ring and the quinoline derivative. The benzyl group is then introduced through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the quinoline moiety.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives with altered functional groups.
科学的研究の応用
2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
類似化合物との比較
Similar Compounds
- **2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-PROPANONE
- **2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-BUTANONE
Uniqueness
The uniqueness of 2-(4-BENZYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C27H32N2O3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
2-(4-benzylpiperidin-1-yl)-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C27H32N2O3/c1-19-16-27(2,3)29(23-15-25-24(14-22(19)23)31-18-32-25)26(30)17-28-11-9-21(10-12-28)13-20-7-5-4-6-8-20/h4-8,14-16,21H,9-13,17-18H2,1-3H3 |
InChIキー |
NAHQAFKXLMWFPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCC(CC4)CC5=CC=CC=C5)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036511.png)
![N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B11036513.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11036517.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11036523.png)

![6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11036528.png)

![methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B11036541.png)
![3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11036542.png)
![N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide](/img/structure/B11036543.png)
![N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide](/img/structure/B11036548.png)
![{2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetic acid](/img/structure/B11036555.png)
![2-cyclopentyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide](/img/structure/B11036563.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11036571.png)
